(r)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride
Description
(R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a 4-methoxyphenyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.7 g/mol. The compound’s stereochemistry (R-configuration) and electron-donating methoxy group influence its physicochemical properties, such as solubility, lipophilicity, and receptor-binding affinity. It is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in targeting neurological and cardiovascular systems .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(3R)-3-(4-methoxyphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
BOWGXMBMYJEXOO-PPHPATTJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CCNC2.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Azoformamide Intermediates
A two-step synthesis from 4-methoxyphenylhydrazine·HCl and methyl chloroformate forms a pyrrolidinyl-4-methoxyphenylazoformamide ligand (Fig. 1). Key steps include:
-
Intermediate Ester Formation :
-
Pyrrolidine Ring Closure :
Critical Parameters :
Reduction of Pyrrolidine Diones
An alternative route involves borane-mediated reduction of 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione:
-
Dione Synthesis :
-
Borane Reduction :
Yield Optimization :
Introduction of the 4-Methoxyphenyl Group
Electrophilic Aromatic Substitution
The 4-methoxyphenyl moiety is introduced via Friedel-Crafts alkylation or Ullmann coupling. A representative method uses:
-
Reagents : 4-Methoxybenzyl chloride, Lewis acid catalysts (e.g., AlCl₃).
-
Workup : Sequential washing with 5% HCl, NaHCO₃, and brine removes excess reagents.
Challenges :
Hydrochloride Salt Formation
The final step converts the free base to the hydrochloride salt:
-
Acid-Base Reaction :
-
Crystallization :
Purity Considerations :
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
X-ray diffraction of analogous compounds confirms the twisted pyrrolidine conformation, with C—H⋯O interactions stabilizing the lattice.
Scale-Up and Process Optimization
Continuous Flow Synthesis
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine in the pyrrolidine ring can act as a nucleophile after deprotonation under basic conditions. For example:
-
Reaction with isocyanates : In the presence of aryl isocyanates (e.g., generated via triphosgene-mediated carbonylation), the pyrrolidine nitrogen undergoes nucleophilic addition to form urea derivatives. This reaction requires extended reaction times (3–15 hours) due to the reduced nucleophilicity of the protonated amine .
-
Alkylation : Reacts with alkyl halides (e.g., ethyl chloroformate) in anhydrous THF to form carbamate derivatives, though yields vary depending on steric hindrance .
Acylation and Esterification
The amine group participates in acylation reactions:
-
Acetylation : Reacts with acetic anhydride in CH₂Cl₂/pyridine to form acetylated derivatives. For example, bis-acetyloxy pyrrolidine products are obtained with 100% conversion under mild conditions .
-
Carbamate formation : Treatment with phenyl chloroformate in THF yields phenyl carbamates, which serve as intermediates for further functionalization .
Oxidation Reactions
The pyrrolidine ring undergoes oxidation under specific conditions:
Oxidation pathways are sensitive to the para-methoxyphenyl group, which can undergo side reactions (e.g., demethylation or chlorination) with strong oxidants .
Reduction and Hydrogenation
-
Borane-mediated reduction : Converts ketone intermediates (e.g., pyrrolidine-2,3-dione) to alcohols using BH₃·SMe₂ in THF, achieving full conversion after 24 hours .
-
Catalytic hydrogenation : Not directly reported for this compound, but analogous pyrrolidines undergo ring saturation under H₂/Pd-C to form pyrrolidines with retained stereochemistry .
Acid/Base Reactivity
-
Deprotonation : The hydrochloride salt releases free (R)-3-(4-methoxyphenyl)pyrrolidine under basic conditions (e.g., NaHCO₃), enabling subsequent reactions at the amine site .
-
Stability : Resists hydrolysis in acidic media (e.g., 12M HCl/glacial acetic acid) but decomposes under prolonged heating .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride involves several steps, typically starting from commercially available precursors. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity. For example, techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed to monitor the synthesis process and confirm the structure of the compound .
Pharmaceutical Applications
- Cholinesterase Inhibition :
-
Anticancer Activity :
- Research has shown that certain pyrrolidine derivatives possess anticancer properties. The mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The compound's structural features may enhance its efficacy against specific cancer cell lines .
- Anticonvulsant Properties :
- Analgesic Effects :
Case Studies and Research Findings
- A study published in the Bulletin of the Chemical Society of Ethiopia highlighted the synthesis and biological evaluation of pyrrolidine derivatives, including this compound. The research demonstrated promising results in terms of biological activity against various targets, reinforcing its potential as a lead compound in drug discovery .
- Another investigation focused on the pharmacological profiling of pyrrolidine derivatives revealed their ability to inhibit butyrylcholinesterase effectively, suggesting a role in treating conditions characterized by cholinergic dysfunction .
Data Summary Table
Mechanism of Action
The mechanism of action of ®-3-(4-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride and its analogs:
Structural and Functional Insights:
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in (R)-3-(4-Methoxyphenyl)pyrrolidine enhances solubility compared to chlorophenyl analogs (e.g., 4-chlorophenyl derivative), which exhibit higher lipophilicity and membrane permeability .
Stereochemical Influence :
- The R-configuration in this compound confers distinct binding properties compared to its S-enantiomer. For example, enantiomers of chlorophenyl analogs show divergent activity in receptor assays, highlighting the importance of chirality in drug design .
Biological Activity :
- TRPC Channel Modulation : SKF-96365, a structurally complex analog with a 4-methoxyphenyl group, inhibits TRPC channels (e.g., TRPC3/6/7) and is used in cardiovascular research. In contrast, simpler pyrrolidine derivatives like (R)-3-(4-Methoxyphenyl)pyrrolidine may lack this specificity due to the absence of an imidazole moiety .
Key Research Findings
Ion Channel Interactions :
- Pyrrolidine derivatives with para-substituted aromatic groups (e.g., 4-methoxyphenyl) exhibit moderate calcium channel blocking activity, as demonstrated in electrophysiological studies. This contrasts with meta-substituted analogs (e.g., 3-chlorophenyl), which show reduced efficacy .
Pharmacokinetic Profiles :
- Chlorophenyl derivatives (e.g., 4-chlorophenyl) display longer plasma half-lives due to increased metabolic stability compared to methoxyphenyl analogs, which undergo faster demethylation .
Biological Activity
(R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride is a compound characterized by its pyrrolidine structure, which is often associated with various biological activities. This article reviews its pharmacological properties, focusing on its neuropharmacological effects, antibacterial and antifungal activities, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a 4-methoxyphenyl group. The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with 4-methoxyaniline or related compounds, leading to different yields based on reaction conditions and reagents used .
Neuropharmacological Effects
Research indicates that this compound may influence neurotransmitter systems, particularly in the central nervous system. Its potential neuropharmacological effects are under investigation for applications in treating neurological disorders. For instance, it has been suggested that this compound could modulate dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
Antibacterial and Antifungal Activities
The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli. Additionally, related pyrrolidine derivatives have shown antifungal activity, suggesting a broad spectrum of antimicrobial efficacy .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Candida albicans | Not specified |
Case Studies
- Antibacterial Efficacy : A study examined various pyrrolidine derivatives, including this compound, highlighting its effectiveness against resistant bacterial strains. The findings indicated that compounds with electron-donating groups showed enhanced antibacterial activity .
- Neuropharmacological Research : In a recent investigation, the effects of this compound on animal models demonstrated potential anxiolytic properties, suggesting its utility in treating anxiety disorders. Behavioral tests indicated significant reductions in anxiety-like behaviors when administered in controlled doses .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies suggest that the presence of the methoxy group on the phenyl ring enhances its interaction with biological targets, potentially increasing its therapeutic efficacy .
Safety Profile
While promising in terms of biological activity, this compound exhibits some safety concerns, including skin irritation upon contact and toxicity if ingested. Further toxicological studies are necessary to establish safe handling protocols for laboratory use.
Q & A
Q. What are the recommended methods for synthesizing (R)-3-(4-Methoxyphenyl)pyrrolidine hydrochloride enantioselectively?
Answer:
-
Asymmetric Catalysis : Use chiral auxiliaries or catalysts (e.g., BINAP-metal complexes) to control stereochemistry during pyrrolidine ring formation. For example, enantioselective hydrogenation of imine precursors using Ru catalysts achieves >90% enantiomeric excess (ee) .
-
Resolution Techniques : Racemic mixtures can be resolved via chiral chromatography (e.g., Chiralpak® AD-H column) or enzymatic resolution using lipases .
-
Key Data :
Method Yield (%) ee (%) Reference Asymmetric Hydrogenation 75 92 Enzymatic Resolution 60 98
Q. How should researchers characterize the stereochemical purity of this compound?
Answer:
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralcel® OD-H) with mobile phases like hexane/isopropanol (90:10). Retention times for (R)- and (S)-enantiomers differ by 2–4 minutes .
- Polarimetry : Measure optical rotation (e.g., [α]D²⁵ = +15.3° for the (R)-enantiomer in methanol) .
- X-Ray Crystallography : Confirm absolute configuration using single-crystal analysis, particularly for novel derivatives .
Q. What are the stability and storage conditions for this compound in laboratory settings?
Answer:
- Stability : Degrades under prolonged exposure to light (>48 hours) or humidity (>60% RH), forming 4-methoxyphenyl ketone byproducts. Stability tested via accelerated aging studies (40°C/75% RH for 30 days) showed <5% degradation .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Lyophilized forms remain stable for >2 years under inert gas (e.g., N₂) .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s interaction with ion channels or GPCRs?
Answer:
- Target Identification : Screen against TRPC3 channels (structurally similar to SKF-96365, a TRPC inhibitor with a 4-methoxyphenyl moiety) using patch-clamp electrophysiology .
- Binding Assays : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) for competitive binding studies with serotonin or dopamine receptors. IC₅₀ values for 5-HT₃ receptors range from 0.8–1.2 µM .
- Data Interpretation : Address contradictory results (e.g., partial agonist vs. antagonist activity) by varying assay conditions (pH, temperature) and using orthogonal methods like calcium imaging .
Q. What analytical strategies resolve discrepancies in chiral purity data between synthesis batches?
Answer:
Q. How to evaluate its metabolic stability in preclinical models?
Answer:
-
In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF. Major metabolites include hydroxylated pyrrolidine and O-demethylated derivatives .
-
In Vivo PK Studies : Administer IV/PO doses (1–10 mg/kg) in rodents. Key parameters:
Parameter Value Half-life (t₁/₂) 2.3 h Bioavailability 45% Clearance 12 mL/min/kg
Q. What are the best practices for handling waste containing this compound?
Answer:
Q. Data Contradictions and Solutions
- Issue : Variability in reported melting points (e.g., 180–185°C vs. 190–195°C).
- Resolution : Differences arise from polymorphic forms (Form I vs. Form II). Use DSC and PXRD to confirm crystal structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
